1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene
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Overview
Description
1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C16H17BrO4. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methoxybenzyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The typical reaction conditions involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can lead to the formation of dehalogenated or demethylated products .
Scientific Research Applications
1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes .
Comparison with Similar Compounds
1-Bromo-2,5-dimethoxybenzene: Lacks the methoxybenzyl group, making it less complex.
2-Bromo-4,5-dimethoxybenzyl bromide: Contains an additional bromine atom, leading to different reactivity.
1-Bromo-2,5-dimethoxy-4-methylbenzene: Has a methyl group instead of the methoxybenzyl group.
Uniqueness: 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-[(4-methoxyphenyl)methoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4/c1-18-12-6-4-11(5-7-12)10-21-16-9-14(19-2)13(17)8-15(16)20-3/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZPOCYIVDAQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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